

Application Notes and Protocols for A-887826 in Blocking TTX-R Currents

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Compound of Interest

Compound Name: A-887826

Cat. No.: B605060

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **A-887826**, a potent and selective blocker of the tetrodotoxin-resistant (TTX-R) sodium channel Nav1.8. The following sections detail the inhibitory concentrations of **A-887826**, experimental protocols for its application, and diagrams illustrating its mechanism of action and experimental workflows.

Quantitative Data Summary

A-887826 exhibits high potency and selectivity for TTX-R sodium channels, particularly Nav1.8, with its inhibitory activity being voltage-dependent. The compound is significantly less potent against most tetrodotoxin-sensitive (TTX-S) sodium channels.

Channel Type	Target	IC50	Cell Type	Notes	Reference
TTX-R	Recombinant Human Nav1.8	11 nM	CHO Cells	---	[1] [2] [3]
TTX-R	Native Rat TTX-R Currents	8 nM	Small Diameter Dorsal Root Ganglion (DRG) Neurons	---	[1] [4] [5] [6]
TTX-R	Native Rat TTX-R Currents (Inactivated State)	7.9 ± 0.2 nM	Small Diameter Dorsal Root Ganglion (DRG) Neurons	Holding potential of -40 mV	[3] [6]
TTX-R	Native Rat TTX-R Currents (Resting State)	63.6 ± 0.2 nM	Small Diameter Dorsal Root Ganglion (DRG) Neurons	Holding potential of -100 mV	[3] [6]
TTX-R	Native Mouse Nav1.8 Currents	~300 nM	Small-diameter acutely-dissociated mouse DRG neurons	---	[7]
TTX-S	Native Rat TTX-S Currents	~10-fold less potent than for TTX-R	Small Diameter Dorsal Root Ganglion	---	[1] [4] [5] [6]

(DRG)
Neurons

TTX-S	Recombinant Human Nav1.2	~3-fold less potent than for Nav1.8	---	---	[1] [4] [5] [6]
TTX-S	Recombinant Human Nav1.7	28-fold less potent than for Nav1.8	---	---	[2]
TTX-R	Recombinant Human Nav1.5	>30-fold less potent than for Nav1.8	---	---	[1] [4] [5] [6]

Experimental Protocols

Protocol 1: Determination of IC₅₀ of A-887826 for TTX-R Sodium Currents in Dorsal Root Ganglion (DRG) Neurons

This protocol outlines the whole-cell patch-clamp technique to measure the concentration-dependent inhibition of TTX-R sodium currents by **A-887826** in cultured rat DRG neurons.

1. Cell Preparation:

- Isolate DRG neurons from Sprague-Dawley rats.[\[4\]](#)
- Culture the neurons in a suitable medium, such as a 1:1 ratio of Leibovitz's L-15 medium and DMEM/F12 medium, supplemented with fetal bovine serum and nerve growth factor.[\[7\]](#)
- Use small-diameter neurons for recordings, as they predominantly express TTX-R currents.
[\[4\]](#)[\[7\]](#)

2. Electrophysiological Recording:

- Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.[\[7\]](#)[\[8\]](#)

- Use borosilicate glass pipettes with a resistance of 3-6 MΩ.[7]
- Internal Pipette Solution (in mM): 140 CsCl, 13.5 NaCl, 1.8 MgCl₂, 0.09 EGTA, 9 HEPES, 14 creatine phosphate (Tris salt), 4 MgATP, and 0.3 Tris-GTP. Adjust pH to 7.2 with CsOH.[7]
- External Bathing Solution (Tyrode's solution, in mM): 155 NaCl, 3.5 KCl, 1.5 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.[7] To isolate TTX-R currents, add 300-500 nM TTX to the external solution to block TTX-S channels.[7][9][10]

3. Voltage-Clamp Protocol:

- Hold the membrane potential at -100 mV to primarily assess the resting state block or at a more depolarized potential like -40 mV to assess the inactivated state block.[3][6]
- Apply a series of depolarizing voltage steps (e.g., from -70 to +40 mV in 5 mV increments) to elicit sodium currents.[11]
- To determine the voltage dependence of inactivation, apply a 500 ms prepulse to voltages ranging from -130 to -10 mV, followed by a test pulse to elicit currents.[12]

4. Drug Application:

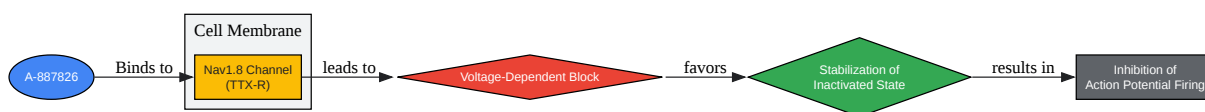
- Prepare a stock solution of **A-887826** in DMSO (e.g., 10 mM).[6]
- Dilute the stock solution in the external bathing solution to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.[6]
- Apply different concentrations of **A-887826** to the cells via a perfusion system.

5. Data Analysis:

- Measure the peak amplitude of the TTX-R sodium current at each concentration of **A-887826**.
- Normalize the current amplitudes to the control (before drug application).
- Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

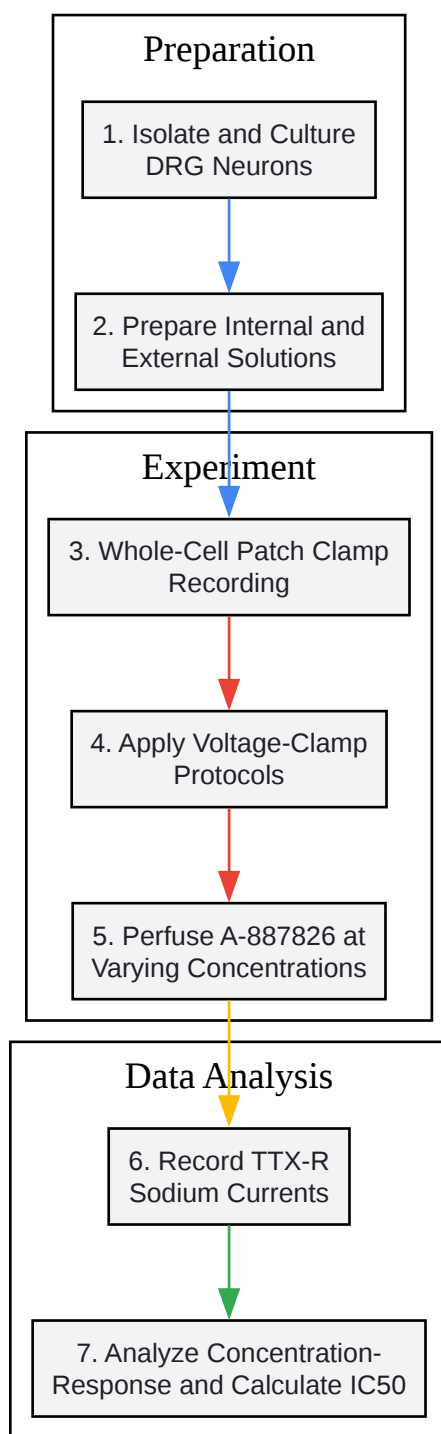
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **A-887826** and the general workflow for its characterization.



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Caption: Mechanism of **A-887826** action on Nav1.8 channels.



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Caption: Workflow for determining the IC₅₀ of **A-887826**.

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